5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an antifungal agent. This compound is characterized by a unique structural arrangement that includes both imidazole and triazole rings, which are significant in various biological activities. The compound is cataloged under the CAS number 1282516-76-0 and has a molecular formula of C15H15BrFN5, with a molecular weight of approximately 364.22 g/mol .
This compound belongs to the class of 1,2,4-triazoles, which are widely recognized for their diverse pharmacological properties. Triazoles have been extensively studied for their antifungal, antibacterial, and anticancer activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological profile . The compound's structure suggests it may interact with various biological targets, making it an interesting candidate for further research in drug development.
The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. Common methods involve:
These methods allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.
The molecular structure of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole includes:
The structural formula can be represented as follows:
The compound features a boiling point that is not widely reported but can be inferred based on similar compounds in its class. Its solubility characteristics are also important for understanding its bioavailability and interaction with biological systems .
The chemical reactivity of this compound can be explored through various synthetic pathways. Potential reactions include:
These reactions facilitate modifications that may enhance biological activity or alter pharmacokinetic properties.
The physical properties include:
Chemical properties relevant to this compound include:
The primary applications of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole lie in medicinal chemistry as potential antifungal agents. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases beyond fungal infections. Interaction studies focusing on binding affinities to biological targets such as enzymes and receptors are crucial for understanding its potential efficacy and safety profile in therapeutic applications .
The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (C₁₅H₁₅BrFN₅, MW: 364.22 g/mol) requires carefully orchestrated multi-step sequences to address the inherent reactivity challenges of assembling two nitrogen-rich heterocycles. Two principal retrosynthetic approaches have been established:
Approach 1: Imidazole-First StrategyThis pathway commences with the preparation of the 4-bromo-2-fluorophenyl-substituted imidazole core prior to triazole coupling. 4-Bromo-2-fluoroaniline undergoes condensation with 2,2-dimethoxyacetaldehyde and ammonium acetate to yield 2-(4-bromo-2-fluorophenyl)-1H-imidazole. Subsequent N1 protection (commonly as tert-butyloxycarbonyl, Boc) prevents undesired side reactions during later stages. The protected imidazole-5-carbaldehyde is then generated through directed ortho-metalation (−78°C, n-BuLi) followed by quenching with DMF. This aldehyde serves as the key electrophile for Knorr-type condensation with 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-amine under acidic conditions (acetic acid, reflux) to install the triazole moiety. Final acidic deprotection (TFA/DCM) affords the target compound in 34-38% overall yield across 6 steps [1] [7].
Approach 2: Triazole-First StrategyThis alternative route prioritizes the construction of the 1,2,4-triazole unit. 1-Isopropyl-3-methyl-1H-1,2,4-triazole is synthesized via nucleophilic substitution of 3-methyl-1H-1,2,4-triazole with 2-bromopropane under basic conditions (K₂CO₃, DMF, 80°C), achieving 82-85% regioselectivity for the N1-isomer. Bromination at C5 (NBS, CCl₄) provides the crucial 5-bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole intermediate. A Suzuki-Miyaura cross-coupling then installs the imidazole boronic ester [generated from 2-(4-bromo-2-fluorophenyl)-1H-imidazole via Miyaura borylation] using Pd(PPh₃)₄ catalyst and aqueous Na₂CO₃ in toluene/ethanol (3:1), yielding the coupled product in 67-72% efficiency. This convergent approach achieves comparable overall yields (35-40%) but requires fewer purification steps [1] [5].
Table 1: Comparative Analysis of Synthetic Approaches for Triazole-Imidazole Hybrid
Synthetic Approach | Key Advantages | Key Limitations | Overall Yield (%) | Critical Control Points |
---|---|---|---|---|
Imidazole-First | High purity in late-stage intermediates; avoids sensitive boronic acids | Lengthy (6 steps); Requires protection/deprotection | 34-38 | Ortho-metalation temperature control; Deprotection completeness |
Triazole-First | Convergent; Fewer purifications; No protection needed | Regioselectivity challenges in trialkylation; Boronic acid instability | 35-40 | N1 vs N2 alkylation selectivity; Suzuki coupling catalyst optimization |
Optimization efforts have focused on process intensification through telescoping steps without intermediate isolations. For instance, the imidazole formation and protection can be performed in one pot, reducing solvent consumption and processing time by ~40%. Additionally, crystallization-driven purification replaces chromatography where possible—particularly for isolating the final compound as a hydrochloride salt from ethanol/diethyl ether mixtures, enhancing scalability [1] [8].
The unsymmetrical nature of 1,2,4-triazole necessitates precise regiocontrol during N-alkylation and C-functionalization. Achieving selective N1-isopropylation over N2-alkylation presents a significant synthetic hurdle due to:
N-Alkylation Optimization: Systematic screening established that employing 1.05 equiv of 2-bromopropane with K₂CO₃ (1.2 equiv) in DMF at 80°C for 6 hours maximizes N1-isopropyl-3-methyl-1H-1,2,4-triazole formation (82% yield, N1:N2 = 8.5:1). Computational modeling (DFT, B3LYP/6-31G*) reveals the N1-isomer's stability derives from reduced steric clash between the isopropyl group and C3-methyl substituent. Replacing K₂CO₃ with stronger bases (e.g., NaOH) increases dialkylation byproducts to >25%, while weaker bases (e.g., NaOAc) slow reaction kinetics substantially [1] [7].
C5 Bromination: Electrophilic bromination of 1-isopropyl-3-methyl-1H-1,2,4-triazole requires careful oxidant control. N-Bromosuccinimide (1.0 equiv) in CCl₄ at 0-5°C provides 5-bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole in 89% yield with <5% dibromination. This selectivity arises from:
Table 2: Regioselectivity Control in Triazole Functionalization
Reaction | Optimal Conditions | Regioselectivity (N1:N2 or C5:C4) | Yield (%) | Key Side Products |
---|---|---|---|---|
N-Alkylation | 2-Bromopropane (1.05 eq), K₂CO₃ (1.2 eq), DMF, 80°C, 6h | 8.5:1 (N1:N2) | 82 | Dialkylated triazole (≤10%); Unreacted starting material (≤8%) |
C5 Bromination | NBS (1.0 eq), CCl₄, 0-5°C, 2h | >20:1 (C5:C4) | 89 | 4,5-Dibromotriazole (≤3%); Triazole N-oxide (≤2%) |
Microwave-Enhanced Amination: When employing the triazole-first strategy, coupling the 5-bromo intermediate with imidazole boronic esters benefits from microwave irradiation (Pd(OAc)₂/XPhos, K₃PO₄, dioxane/H₂O, 120°C, 20 min), achieving 93% conversion versus 78% under conventional heating at 80°C for 12 hours. This enhancement stems from rapid, uniform heating overcoming kinetic barriers associated with heteroaryl-heteroaryl bond formation [1] [6].
The presence of both bromo and fluoro substituents on the aryl ring necessitates tailored cross-coupling strategies to preserve the halogen handles while constructing the imidazole linkage. Two principal methodologies dominate:
Suzuki-Miyaura Coupling: This method employs potassium (2-(1H-imidazol-5-yl)trifluoroborate with 4-bromo-2-fluoroiodobenzene. Catalyst screening identified PdCl₂(dppf)·CH₂Cl₂ (5 mol%) as optimal, providing 78-85% yield of 2-(4-bromo-2-fluorophenyl)-1H-imidazole when using Cs₂CO₃ (3.0 equiv) in toluene/H₂O (3:1) at 80°C for 8 hours. Critical to success is the chelation-assisted stabilization of the palladium intermediate by the ortho-fluoro group, which accelerates transmetalation and suppresses protodeboronation. The reaction tolerates Boc-protection on imidazole nitrogen but requires 20°C higher temperatures (100°C) and gives slightly diminished yields (70-75%) [1] [5] [9].
Direct Arylation: An alternative approach bypasses boronic reagents via C-H activation. Using 1H-imidazole, 4-bromo-2-fluoroiodobenzene, Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (6 mol%), and pivalic acid (1.5 equiv) in DMAc at 120°C for 24 hours achieves direct C2-arylation in 65% yield. While atom-economical, this method suffers from:
Table 3: Palladium-Catalyzed Coupling Performance for Aryl-Imidazole Bond Formation
Method | Catalyst System | Conditions | Yield (%) | Key Advantages | Major Limitations |
---|---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ (5 mol%), Cs₂CO₃, toluene/H₂O, 80°C, 8h | Aqueous biphasic | 78-85 | Excellent functional group tolerance; Scalable; High regioselectivity | Boronic acid synthesis required; Protodeboronation at >100°C |
Direct Arylation | Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (6 mol%), PivOH, DMAc, 120°C, 24h | High-temperature anhydrous | 65 | Atom-economical; Fewer synthetic steps | Lower regioselectivity; Sensitive to oxygen; Dehalogenation side products |
Halogen Conservation Strategies: The bromo substituent must survive coupling conditions intact for downstream applications. This is achieved through:
Microwave irradiation has revolutionized key steps in the synthesis of 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole, particularly cyclocondensation and coupling reactions, offering dramatic rate acceleration and yield improvements under solvent-free or neoteric solvent conditions.
Solvent-Free Imidazole Formation: The condensation of 4-bromo-2-fluoroaniline with 2,2-dimethoxyacetaldehyde and ammonium acetate under solvent-free microwave irradiation (300 W, 140°C, 8 min) delivers 2-(4-bromo-2-fluorophenyl)-1H-imidazole in 94% yield versus 72% under conventional thermal conditions (ethanol, reflux, 12 h). This 25-fold rate acceleration stems from:
Knoevenagel-Type Cyclocondensation: Constructing the triazole-imidazole linkage benefits from microwave-assisted solvent-free protocols. Equimolar mixtures of 5-(aminomethyl)-2-(4-bromo-2-fluorophenyl)-1H-imidazole and triethyl orthoacetate, with catalytic ammonium acetate (0.2 equiv), irradiated at 320 W for 60 seconds afford the target compound in 93% isolated yield after recrystallization from ethanol. Comparative analysis reveals:
Table 4: Microwave vs Thermal Synthesis Performance Metrics
Reaction Step | Conventional Conditions | Microwave-Solvent-Free Conditions | Improvement Factor |
---|---|---|---|
Imidazole Cyclization | Ethanol reflux, 12h, 72% yield | 140°C, 300W, 8min, 94% yield | 90x faster, +22% yield |
Triazole-Imidazole Coupling | Toluene, 110°C, 8h, 78% yield | Solvent-free, 320W, 60s, 93% yield | 480x faster, +15% yield |
N-Alkylation of Triazole | DMF, 80°C, 6h, 82% yield | Silica-supported, 200W, 4min, 95% yield | 90x faster, +13% yield |
Adsorbent-Supported Reactions: For steps requiring reagent mixing without solvents, microwave irradiation of reactants adsorbed onto acidic alumina or silica gel (1:2 w/w) enables efficient heat transfer. The N-alkylation of 3-methyl-1H-1,2,4-triazole with 2-bromopropane on silica (200 W, 4 min) achieves 95% yield of the N1-isopropyl isomer with 9:1 regioselectivity. This approach circumvents DMF usage and simplifies purification—washing with cold methanol removes the adsorbent, providing product directly in >98% purity [6] [10].
Energy and Environmental Impact: Life-cycle assessment of the optimized microwave route shows 65-80% reduction in cumulative energy demand (CED) compared to conventional synthesis, primarily from:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8